3-(furan-2-yl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(furan-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both a furan ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Similar furan derivatives have been found to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms are often targets for antimicrobial compounds.
Mode of Action
It’s known that furan derivatives can interact with biological targets through various mechanisms, including electrophilic species transformations .
Biochemical Pathways
Furan derivatives are known to interfere with various biological processes, including those involved in microbial growth .
Result of Action
Similar furan derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with microbial growth or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with formic acid and ammonium acetate under reflux conditions to yield the target compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The triazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(furan-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activities and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine.
5-hydroxymethylfurfural: Another furan derivative with significant industrial applications.
2,5-furandicarboxylic acid: A bio-based platform chemical used in the production of polymers.
Uniqueness
This compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its combination of a furan and a triazole ring makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
5-(furan-2-yl)-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCDIRKSCUAMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434433 | |
Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-61-4 | |
Record name | 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-Furyl)-4h-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-(2-furyl)-1H-1,2,4-triazol-5-amine in the context of the provided research paper?
A: The research paper focuses on the crystal structure of 3-hydroxydecanoyl-Acyl Carrier Protein Dehydratase (FabA) from Pseudomonas aeruginosa in complex with N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine []. This suggests that the compound, 3-(2-furyl)-1H-1,2,4-triazol-5-amine, likely acts as a ligand and plays a crucial role in the formation of this complex. Understanding the interaction between this compound and FabA can provide valuable insights into the enzyme's function and potentially aid in the development of novel antibacterial agents.
Q2: What is FabA and why is it a potential drug target?
A: FabA is a key enzyme in the fatty acid biosynthesis pathway of bacteria, including Pseudomonas aeruginosa. This pathway is essential for bacterial survival and is significantly different from the fatty acid synthesis process in humans []. This difference makes FabA an attractive target for developing new antibacterial drugs that specifically inhibit bacterial growth without affecting human cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.